AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []
A detailed description of the synthesis of (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide (AZD5582) can be found in the paper "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)". [] This paper outlines the design and synthesis process that led to the identification of AZD5582 as a potent IAP antagonist.
AZD5582 functions primarily as an antagonist of IAPs, a family of proteins that inhibit apoptosis. [, ] Its mechanism of action involves binding to the BIR3 domains of cIAP1, cIAP2, and XIAP. [] This binding leads to the degradation of cIAP1 and potentially other IAPs, ultimately promoting apoptosis in sensitive cells. [, ]
In the context of HIV research, AZD5582 acts as a latency-reversing agent by activating the non-canonical NF-κB pathway. [, , ] This activation is initiated by the rapid degradation of cIAP1, followed by the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor. [] This process ultimately promotes the transcription and expression of latent HIV proviruses. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2